molecular formula C12H12N2O3 B8046491 Ethyl 2-(quinazolin-4-yloxy)acetate

Ethyl 2-(quinazolin-4-yloxy)acetate

Cat. No.: B8046491
M. Wt: 232.23 g/mol
InChI Key: JYKMCYFPFYYJTM-UHFFFAOYSA-N
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Description

Ethyl 2-(quinazolin-4-yloxy)acetate is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and organic synthesis

Preparation Methods

The synthesis of ethyl 2-(quinazolin-4-yloxy)acetate typically involves the reaction of quinazoline derivatives with ethyl bromoacetate under basic conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the quinazoline derivative acts as a nucleophile attacking the ethyl bromoacetate, resulting in the formation of this compound .

Industrial production methods for quinazoline derivatives often involve metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which provide high yields and selectivity . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Ethyl 2-(quinazolin-4-yloxy)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, bases like potassium carbonate, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of ethyl 2-(quinazolin-4-yloxy)acetate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases, which play crucial roles in cell signaling and proliferation . By inhibiting these targets, this compound can exert its biological effects, including anticancer and antimicrobial activities.

Comparison with Similar Compounds

Ethyl 2-(quinazolin-4-yloxy)acetate can be compared with other quinazoline derivatives, such as:

Compared to these compounds, this compound may offer unique advantages in terms of its synthetic accessibility and potential for modification to enhance its biological activities.

Properties

IUPAC Name

ethyl 2-quinazolin-4-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-11(15)7-17-12-9-5-3-4-6-10(9)13-8-14-12/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKMCYFPFYYJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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